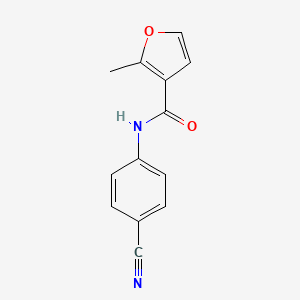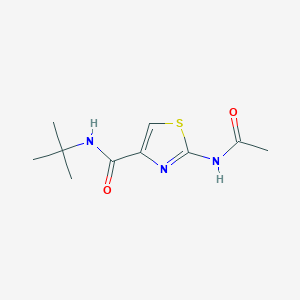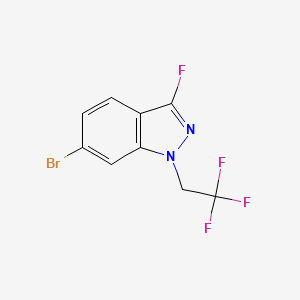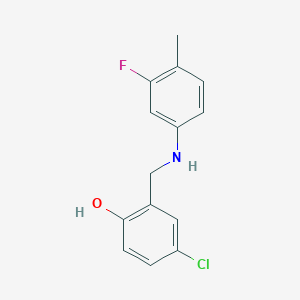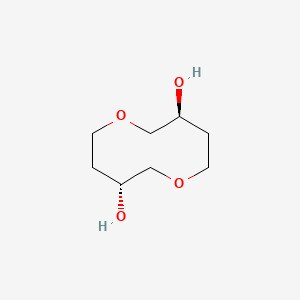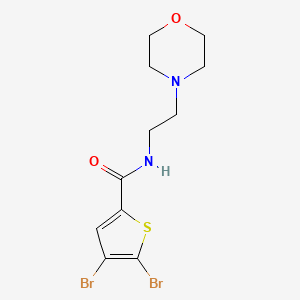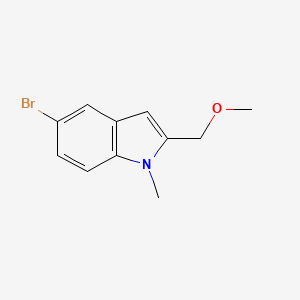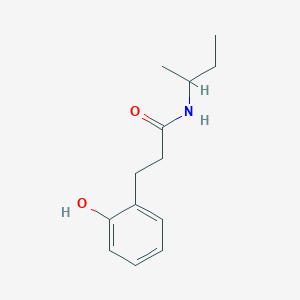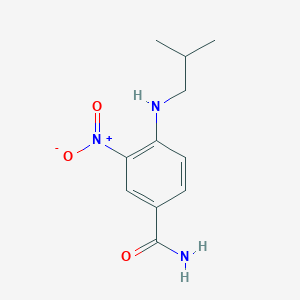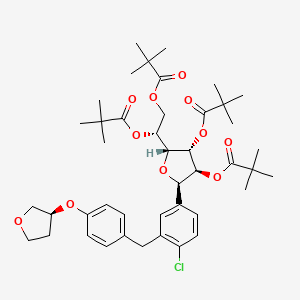
(2R,3S,4S,5R)-2-((R)-1,2-Bis(pivaloyloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5R)-2-(®-1,2-Bis(pivaloyloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and a unique structural arrangement, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pivaloyloxy groups and the chloro-substituted benzyl phenyl moiety. The final steps involve the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran ring and the benzyl phenyl moiety can be oxidized under specific conditions.
Reduction: The chloro group can be reduced to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrocarbons or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific pathways or receptors.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R)-2-(®-1,2-Bis(acetoxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)
- (2R,3S,4S,5R)-2-(®-1,2-Bis(butyryloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C43H59ClO11 |
|---|---|
Molecular Weight |
787.4 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3S,4S,5R)-5-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4-bis(2,2-dimethylpropanoyloxy)oxolan-2-yl]-2-(2,2-dimethylpropanoyloxy)ethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H59ClO11/c1-40(2,3)36(45)50-24-31(52-37(46)41(4,5)6)33-35(55-39(48)43(10,11)12)34(54-38(47)42(7,8)9)32(53-33)26-15-18-30(44)27(22-26)21-25-13-16-28(17-14-25)51-29-19-20-49-23-29/h13-18,22,29,31-35H,19-21,23-24H2,1-12H3/t29-,31+,32+,33+,34-,35-/m0/s1 |
InChI Key |
QMWPOMNRLJFCJS-LHCQLISCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


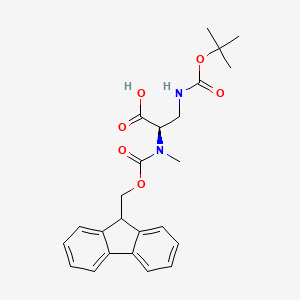
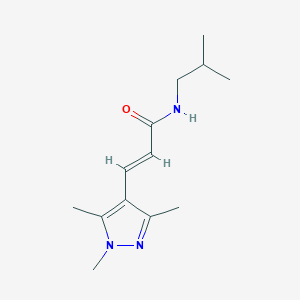
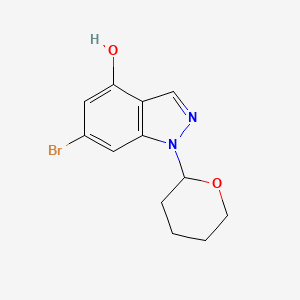
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
